2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chlorophenoxy and thiazoloquinoline moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures, with adjustments to accommodate larger volumes and ensure consistent quality. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s oxidation state.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce thiazolidine compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: Shares the chlorophenoxy moiety but differs in the overall structure and functional groups.
5-chloro-2-(4-chlorophenoxy)phenol: Contains a similar chlorophenoxy group but lacks the thiazoloquinoline moiety.
Thiazolo[5,4-d]thiazoles: Features a thiazole ring system but differs in the specific substituents and overall structure.
Uniqueness
2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide stands out due to its combination of chlorophenoxy and thiazoloquinoline moieties, which confer unique chemical and biological properties. This distinct structure allows for diverse applications and potential advantages over similar compounds in specific contexts .
Properties
Molecular Formula |
C19H14ClN3O3S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)acetamide |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-9-15-18(13-3-2-8-21-17(13)14)23-19(27-15)22-16(24)10-26-12-6-4-11(20)5-7-12/h2-9H,10H2,1H3,(H,22,23,24) |
InChI Key |
SPFSBTIDFZTQEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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